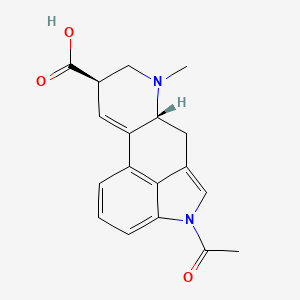

1-Acetyllysergic acid

Description

Historical Overview of Lysergamide (B1675752) Discovery and Early Research

The history of lysergamides is rooted in the study of ergot, a fungus that grows on rye and other grains. rsc.orghistory.com Ergot alkaloids were first isolated from this fungus, which has a long history in folk medicine predating its chemical characterization. wikipedia.orgresearchgate.net Systematic investigation into these compounds began to intensify in the early 20th century. By the early 1930s, natural lysergamides like ergine and ergometrine had been discovered. wikipedia.org

A pivotal moment in the history of this chemical class occurred in 1938 when Swiss chemist Albert Hofmann, working at Sandoz laboratories, first synthesized lysergic acid diethylamide (LSD) from lysergic acid. history.comwikipedia.orgnih.gov The synthesis was part of a research program aimed at creating circulatory and respiratory stimulants. wikipedia.orgresearchgate.net The unique psychoactive properties of LSD were not discovered until 1943 when Hofmann accidentally absorbed a small quantity of the substance. history.comwikipedia.org This discovery catalyzed a new era of research. ljmu.ac.uk

Throughout the 1950s and 1960s, LSD, under the trade name Delysid, was made available to researchers and used in hundreds of clinical studies to investigate its effects and potential applications, including its use as a tool for creating "model psychoses" to study mental illness. nih.govwikipedia.orgnih.gov During this period of exploration, Hofmann and his colleagues synthesized numerous other lysergamide analogues, modifying the core structure to understand its structure-activity relationships. wikipedia.orgljmu.ac.uk It was within this context that 1-acetyl-LSD (ALD-52), the diethylamide of 1-acetyllysergic acid, was first prepared in 1957. nih.govwikipedia.org

Academic Significance of the Ergoline (B1233604) Scaffold and its Derivatives

The ergoline scaffold is a tetracyclic ring system that forms the structural foundation of all ergot alkaloids, including lysergamides. rsc.org This core structure is of immense interest in medicinal chemistry due to its inherent bioactivity and its ability to serve as a template for developing new pharmaceutical agents. nih.govresearchgate.net The high bioactivity of ergoline derivatives is linked to their ability to interact with a wide range of neurotransmitter receptors, particularly those for serotonin (B10506), dopamine (B1211576), and noradrenaline. rsc.orgnih.gov

The versatility of the ergoline skeleton has allowed for the creation of a diverse array of semi-synthetic compounds with tailored pharmacological profiles. rsc.org By making specific structural modifications, researchers can alter a compound's receptor affinity and selectivity, leading to agents with distinct therapeutic applications. nih.gov This has led to the development of pharmaceuticals for treating conditions such as migraines (e.g., ergotamine, dihydroergotamine), Parkinson's disease (e.g., cabergoline, pergolide), and certain cancers. rsc.orgwikipedia.org

The annual world production of lysergic acid for the creation of these semi-synthetic derivatives is estimated to be between 10,000 and 15,000 kg, underscoring the scaffold's importance in pharmaceutical manufacturing. wikipedia.org Ongoing research in total synthesis aims to develop more efficient methods for producing the complex ergoline system, which could enable the creation of new analogues with improved bioactivities. rsc.orgpublish.csiro.au

Definition and Contextualization of this compound as a Chemical Entity in Research

This compound is a derivative of lysergic acid, distinguished by the presence of an acetyl group (–COCH₃) bonded to the nitrogen atom at position 1 of the indole (B1671886) ring system. It is the direct precursor to the more widely studied compound 1-acetyl-lysergic acid diethylamide (ALD-52), which is formed by the amidation of the carboxyl group at position 8. nih.govgoogle.com

From a chemical standpoint, this compound is an analytical research compound. Its properties are defined by its core ergoline structure and the attached acetyl group. The addition of this acyl group alters the molecule's chemical characteristics compared to lysergic acid. For instance, the presence of the 1-acetyl group changes the compound's behavior in certain chemical tests, such as the Keller color reaction, where 1-acetyl derivatives produce a characteristic violet-blue coloration after several minutes, unlike the immediate reaction of their non-acetylated counterparts. google.com Research indicates that the acyl group is stable to dilute acids but can be hydrolytically cleaved by heating with aqueous sodium carbonate solution or by exposure to alkali conditions. google.com

The compound itself is primarily of interest as a synthetic precursor and a reference material in forensic and academic research. caymanchem.comcaymanchem.com Most of the pharmacological research has been conducted on its diethylamide derivative, ALD-52. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (6aR,9R)-4-acetyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molar Mass | 310.35 g/mol |

| PubChem CID | 71587370 nih.gov |

This data is compiled from the PubChem database.

Research Landscape and Gaps Pertaining to this compound

The research landscape for this compound is intrinsically linked to that of its N-acyllysergamide analogues, particularly ALD-52 and 1P-LSD. nih.gov A central hypothesis in the study of these compounds is that they function as prodrugs for LSD. nih.govwikipedia.org This theory posits that after administration, the N1-acyl group is cleaved in the body, releasing the parent compound, LSD. nih.gov In vivo studies in rats have supported this, demonstrating that administration of ALD-52 leads to high plasma levels of LSD, confirming rapid and efficient deacylation. nih.gov

Despite the effects of 1-acyl derivatives being similar to LSD, laboratory studies show that the addition of the acetyl group reduces the compound's binding affinity for most serotonin, dopamine, and adrenergic receptors, including the 5-HT₂ₐ receptor which is central to the effects of classical psychedelics. ljmu.ac.uk This discrepancy between reduced in-vitro receptor affinity and in-vivo effects further supports the prodrug hypothesis. ljmu.ac.uknih.gov

A significant gap in the research pertains to the intrinsic activity of this compound and its derivatives. While they are presumed to be primarily prodrugs, it is not fully elucidated whether they possess their own unique pharmacological profile before being metabolized. reddit.com The majority of recent literature on these compounds is found within the context of forensic chemistry and the characterization of new psychoactive substances (NPS), rather than in-depth pharmacological or therapeutic investigation. nih.gov There is a clear lack of comprehensive clinical research on this compound itself, with most historical and modern studies focusing on its famous diethylamide derivative. mdpi.com Future research could explore the unique biotransformation pathways and potential independent activity of N1-acylated ergolines.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym | Chemical Class |

|---|---|---|

| This compound | - | N-Acyllysergamide |

| 1-Acetyl-lysergic acid diethylamide | ALD-52, 1A-LSD | N-Acyllysergamide |

| 1-Propanoyl-lysergic acid diethylamide | 1P-LSD | N-Acyllysergamide |

| 1-Butanoyl-lysergic acid diethylamide | 1B-LSD | N-Acyllysergamide |

| Lysergic acid diethylamide | LSD, LSD-25 | Lysergamide |

| Lysergic acid | LA | Ergoline Alkaloid |

| Ergine | Lysergic acid amide, LSA | Lysergamide |

| Ergometrine | Ergonovine | Lysergamide |

| Ergotamine | - | Ergopeptine (Lysergamide) |

| Dihydroergotamine | - | Ergopeptine (Lysergamide) |

| Cabergoline | - | Ergoline Derivative |

Structure

2D Structure

3D Structure

Properties

CAS No. |

98843-11-9 |

|---|---|

Molecular Formula |

C18H18N2O3 |

Molecular Weight |

310.353 |

IUPAC Name |

1-Acetyl lysergic acid |

InChI |

InChI=1S/C18H18N2O3/c1-10(21)20-9-11-7-16-14(6-12(18(22)23)8-19(16)2)13-4-3-5-15(20)17(11)13/h3-6,9,12,16H,7-8H2,1-2H3,(H,22,23)/t12-,16-/m1/s1 |

InChI Key |

XXNFYOCYDIIORF-MLGOLLRUSA-N |

SMILES |

[H][C@@]1(N(C[C@@H](C=C12)C(O)=O)C)CC3=CN(C(C)=O)C4=C3C2=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-Acetyllysergic acid |

Origin of Product |

United States |

Pharmacological Mechanisms and Receptor Interactions of 1 Acetyllysergic Acid

Characterization of Receptor Binding Profiles

The binding affinity of 1-Acetyllysergic acid for various receptors, particularly serotonin (B10506) receptors, has been a key area of investigation to understand its mechanism of action.

Interaction with Serotonin Receptor Subtypes (e.g., 5-HT2A)

Scientific investigations have demonstrated that the addition of an acetyl group to the LSD molecule significantly alters its binding affinity for serotonin (5-HT) receptor subtypes. nih.gov The psychedelic effects of compounds like LSD are primarily attributed to their agonist activity at the 5-HT2A receptor. wikipedia.orgnih.gov Studies show that this compound has a markedly lower affinity for the 5-HT2A receptor compared to LSD. psychedelicreview.comnih.gov Its affinity for the 5-HT1A receptor is also substantially reduced. psychedelicreview.comnih.gov In contrast, the N1-acyl substitution in this compound leads to a two- to four-fold increase in binding affinity for the 5-HT2C receptor. nih.gov

Comparative Analysis of Receptor Affinities with Lysergic Acid Diethylamide

Competitive binding studies reveal a significant reduction in affinity for key serotonin receptors for this compound when compared directly with LSD. The substitution of an acetyl group on the indole (B1671886) nitrogen of LSD reduces the 5-HT2A receptor affinity by more than tenfold. nih.gov Similarly, the affinity for the 5-HT1A receptor is over 100 times lower than that of LSD. nih.gov This general reduction in affinity extends to most monoamine receptors, where the binding affinity is decreased by one to two orders of magnitude. nih.gov However, an exception is the 5-HT2C receptor, where this compound demonstrates a higher affinity than LSD. nih.gov

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

|---|---|---|---|

| Lysergic Acid Diethylamide (LSD) | 9.5 | 14.7 | 45.3 |

| This compound (ALD-52) | 1054 | 174 | 10.2 |

Table 1. Comparative receptor binding affinities (Ki) of this compound and Lysergic Acid Diethylamide for human serotonin receptor subtypes. Data sourced from Halberstadt et al. (2020). psychedelicreview.comnih.gov

Evaluation of Efficacy in Receptor-Mediated Signaling Pathways (e.g., Ca2+-mobilization assays)

While LSD acts as an agonist at 5-HT2 receptor subtypes, functional assays demonstrate that this compound has very weak efficacy. nih.govresearchgate.net In calcium (Ca2+)-mobilization assays, which measure a receptor's ability to initiate a cellular response, this compound and other 1-acyl-substituted derivatives show weak partial agonism or even function as antagonists at the human 5-HT2A receptor. psychedelicreview.comnih.govmcw.edu Despite this significantly lower in vitro efficacy, this compound is still capable of inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation in vivo. psychedelicreview.comnih.gov This discrepancy between in vitro efficacy and in vivo effects strongly supports the hypothesis that its primary mechanism of action is not through direct receptor agonism but via biotransformation. nih.gov

Comprehensive Receptorome Screening for Novel Target Identification

While a comprehensive receptorome screening for this compound specifically is not detailed in the provided research, a screening was performed on a close analog, 1-butanoyl-LSD (1B-LSD), to assess its binding to 24 other monoamine receptors. nih.gov The findings showed that, similar to this compound, the N1-acyl substitution generally had a detrimental effect on binding to most of these sites compared to LSD, with affinities being 10 to 100 times lower. nih.gov Notable exceptions for 1B-LSD were the 5-HT2B and 5-HT2C receptors, where it retained high affinity. nih.gov This suggests that the N1-acyl substitution common to both compounds broadly reduces interaction with a wide range of receptors, reinforcing the focus on the primary serotonergic targets and the prodrug hypothesis.

Prodrug Hypothesis and Biotransformation Pathways

The prevailing scientific consensus is that this compound functions as a prodrug for LSD. nih.govwikipedia.orgresearchgate.net A prodrug is a compound that is converted into a pharmacologically active drug after administration. This hypothesis explains the observation that this compound has a potency in humans that is roughly equivalent to LSD, despite its significantly lower affinity and efficacy at the primary 5-HT2A target receptor. psychedelicreview.comnih.gov The biotransformation into LSD allows it to exert its characteristic effects.

Identification of Metabolites and Their Pharmacological Contribution

The primary pharmacological activity of this compound (ALD-52) is largely attributed to its role as a prodrug for d-lysergic acid diethylamide (LSD). nih.govpsychedelicreview.comresearchgate.netwikipedia.org Following administration, ALD-52 undergoes biotransformation, leading to the formation of LSD, which is considered the principal active metabolite responsible for the compound's psychedelic effects. nih.govyoutube.com

In vivo studies in rats have demonstrated that subcutaneous administration of ALD-52 results in the detection of high levels of LSD in blood plasma, confirming efficient deacylation in a living system. nih.govresearchgate.net This rapid conversion is consistent with the observation that ALD-52 and LSD have a similar potency and time-course of effects in humans. nih.govcore.ac.uk

Table 1: Identified Metabolites of this compound and Their Pharmacological Role

| Metabolite | Method of Identification | Pharmacological Contribution | Reference |

|---|---|---|---|

| d-lysergic acid diethylamide (LSD) | In vivo (rat plasma); In vitro (human liver microsomes) | Primary active metabolite, responsible for psychedelic effects. nih.govresearchgate.netyoutube.com | nih.gov, nih.gov, researchgate.net |

| Hydroxylated metabolites | In vitro (human liver microsomes) | Minor contribution; specific activity not fully characterized. | nih.gov |

| N-dealkylated metabolites | In vitro (human liver microsomes) | Minor contribution; specific activity not fully characterized. | nih.gov |

Enzymatic Activity in Deacylation (e.g., human serum and liver enzymes)

The conversion of this compound to LSD is facilitated by enzymatic activity present in the body. Research has confirmed that enzymes within human serum and liver are capable of catalyzing the deacylation of ALD-52. nih.govcore.ac.uk This process involves the hydrolytic cleavage of the acetyl group from the indole nitrogen of the molecule.

Studies utilizing pooled human liver S9 fractions have explicitly demonstrated the deacylation of ALD-52 to form LSD. nih.gov This indicates that the liver is a primary site for the metabolic conversion of ALD-52. The enzymes responsible for this biotransformation are likely various esterases present in liver microsomes and serum. While specific enzymes have not been fully characterized for ALD-52, the rapid in vivo deacylation observed in animal models supports the high efficiency of this enzymatic process. nih.govresearchgate.net This enzymatic action is a critical step, as ALD-52 itself shows significantly lower affinity and efficacy at the primary psychedelic target, the serotonin 5-HT₂A receptor, compared to LSD. nih.gov

Mechanistic Studies in Model Organisms

Evaluation of Behavioral Proxies for Receptor Activation (e.g., head-twitch response in mice)

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for the activation of the serotonin 5-HT₂A receptor, which is believed to be the primary mediator of the psychedelic effects of compounds like LSD. nih.govresearchgate.netwikipedia.org Studies in C57BL/6J mice have been crucial in understanding the in vivo effects of this compound.

Despite having a much lower in vitro affinity and efficacy at the 5-HT₂A receptor compared to LSD, ALD-52 induces the head-twitch response in mice with relatively high potency. nih.govpsychedelicreview.comresearchgate.net This apparent discrepancy is explained by its metabolic conversion to LSD in vivo. nih.gov The LSD formed then acts as a potent agonist at 5-HT₂A receptors, triggering the HTR. nih.govresearchgate.net Therefore, the HTR induced by ALD-52 is considered to be primarily caused by its active metabolite, LSD, rather than the parent compound itself. nih.gov

Comparative studies have quantified the potency of ALD-52 in inducing HTR relative to LSD. These studies consistently show that ALD-52 is less potent than LSD. youtube.comresearchgate.net For example, one study calculated the ED₅₀ (the dose required to produce half of the maximum response) of ALD-52 for inducing HTR to be 130.9 µg/kg, compared to 52.9 µg/kg for LSD, indicating that ALD-52 is approximately 55% less potent in this assay. youtube.comnih.gov This difference in potency likely reflects the rate and efficiency of its metabolic conversion to LSD.

Table 2: Head-Twitch Response (HTR) Potency of this compound in Mice

| Compound | Animal Model | Behavioral Assay | Potency (ED₅₀) | Potency Relative to LSD | Reference |

|---|---|---|---|---|---|

| This compound (ALD-52) | C57BL/6J mice | Head-Twitch Response | 130.9 µg/kg | ~45% | youtube.com |

| d-lysergic acid diethylamide (LSD) | C57BL/6J mice | Head-Twitch Response | 52.9 µg/kg | 100% | youtube.com, nih.gov |

| 1-Propanoyl-LSD (1P-LSD) | C57BL/6J mice | Head-Twitch Response | ~158.9 µg/kg | ~33% | nih.gov, youtube.com |

| 1-Butanoyl-LSD (1B-LSD) | C57BL/6J mice | Head-Twitch Response | ~976.7 nmol/kg | ~14% | researchgate.net |

Investigation of Alternative Pharmacological Pathways (e.g., in Caenorhabditis elegans)

The nematode Caenorhabditis elegans has emerged as a valuable model organism for investigating the metabolism and pharmacological effects of psychedelic compounds, offering insights into alternative and conserved biological pathways. biorxiv.orgnih.gov Studies using C. elegans have explored the metabolic fate of LSD and its effects on behavior and aging, which can provide a foundational understanding of the broader pharmacology of lysergamides, including ALD-52's active metabolite. biorxiv.orgbiorxiv.org

Research has successfully identified LSD metabolites in C. elegans using ultra-high performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). biorxiv.orgnih.gov The metabolic pathways in the nematode show parallels to those in humans, with the identification of metabolites like nor-LSD and O-H-LSD. biorxiv.org The formation of these metabolites involves an ortholog of the human CYP3A4 enzyme, indicating a conservation of metabolic machinery. biorxiv.org

Furthermore, investigations into the pharmacological effects of LSD in C. elegans have revealed impacts on lifespan and behavior that are mediated by serotonin receptors homologous to human subtypes. biorxiv.org Specifically, LSD has been shown to reduce locomotion speed, an effect mediated by the SER-1 and SER-4 serotonin receptors, which are orthologs of human 5-HT₂ and 5-HT₁ receptors, respectively. biorxiv.org Additionally, studies have demonstrated that LSD can extend the lifespan of C. elegans and delay the accumulation of the aging marker lipofuscin. biorxiv.org This pro-longevity effect was found to be dependent on the SER-4 receptor and involves the transcription factor PHA-4, an ortholog of the mammalian FOXA transcription factors, suggesting a mechanism that resembles caloric restriction. biorxiv.org These findings in C. elegans highlight alternative pharmacological pathways beyond the acute psychedelic effects observed in mammals and suggest that the core lysergamide (B1675752) structure can influence fundamental biological processes like aging and metabolism through conserved signaling pathways. biorxiv.orgbiorxiv.org

Advanced Analytical Methodologies for 1 Acetyllysergic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 1-acetyllysergic acid from complex mixtures, including synthesis byproducts, degradation products, and other related ergoline (B1233604) alkaloids. The choice of chromatographic technique is pivotal for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of lysergamides. nih.govoatext.com It offers robust and reliable separation of these compounds. nih.gov For instance, a method for the determination of various ergot alkaloids in cereal products utilizes HPLC for identification and quantification. nih.gov In the context of seized drug analysis, HPLC coupled with Diode Array Detection (DAD) and Electrochemical Detection (ECD) has been successfully employed to quantify lysergic acid diethylamide (LSD) in blotters, a methodology that could be adapted for this compound. oatext.com The use of a C18 column with a mobile phase gradient of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) has been shown to separate LSD from its isomers and metabolites, which is a critical consideration for this compound analysis due to potential impurities. thermofisher.com

A key challenge in the HPLC analysis of 1-acetyl-substituted derivatives is their potential hydrolysis to LSD at the injector port of a gas chromatograph. researchgate.net HPLC avoids the high temperatures associated with gas chromatography, thus preserving the integrity of the molecule during analysis. jeol.com The selection of the stationary phase is critical; while C18 columns are common, other phases like pentafluorophenyl (PFP) have also been explored to modulate selectivity. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Luna CN, 150 x 2.0 mm, 3µm | jeol.com |

| Mobile Phase A | 0.1% Formic Acid in Water | jeol.com |

| Mobile Phase B | Acetonitrile | jeol.com |

| Gradient | 20% B to 65% B in 10 min | jeol.com |

| Flow Rate | 0.2 mL/min | jeol.com |

| Injection Volume | 10 µL | jeol.com |

| Detection | Diode Array Detection (DAD) at 310 nm | oatext.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). UHPLC is particularly well-suited for the analysis of complex samples containing multiple lysergamide analogues. researchgate.net For instance, a UHPLC-QTOF-MS/MS method utilizing a Zorbax Eclipse Plus C18 column successfully separated 1-butanoyl-d-lysergic acid diethylamide (1B-LSD) from an isomer, demonstrating the high resolving power of this technique. nih.gov

The enhanced sensitivity of UHPLC is crucial for detecting the low concentrations of these potent compounds often found in biological samples. researchgate.net A developed UHPLC-MS/MS method for 15 designer LSD analogs, which would include this compound, achieved a limit of quantification (LOQ) of 0.5 pg/mL, highlighting its exceptional sensitivity. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that has been used for the analysis of ergot alkaloids. nih.gov However, its application to this compound and other 1-acyl substituted lysergamides presents significant challenges. The primary issue is the thermal lability of the 1-acetyl group, which can lead to in-source degradation (hydrolysis) to LSD in the hot injector port of the GC system. researchgate.net This can result in the misidentification of the original compound.

To circumvent this issue, derivatization is often employed. Trimethylsilyl (B98337) (TMS) derivatization has been used for the GC-MS analysis of LSD and its metabolites. researchgate.net While derivatization can improve thermal stability and chromatographic behavior, it adds a step to the sample preparation process and may not be suitable for all applications. jeol.com Despite these challenges, GC-MS remains a valuable tool, especially when coupled with techniques that can provide additional structural information, such as solid-state infrared spectroscopy. ljmu.ac.uk

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. When coupled with a chromatographic separation technique, it provides a highly specific and sensitive analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and its congeners. nih.govresearchgate.netmdpi.com LC-MS avoids the thermal degradation issues associated with GC and provides high sensitivity and selectivity. jeol.com

In LC-MS, after separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the molecular weight of the compound. For enhanced specificity, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific precursor ion (e.g., the protonated molecule of this compound) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern is highly characteristic of the molecule and can be used for unambiguous identification, even in the presence of co-eluting isomers. ljmu.ac.ukresearchgate.net

For example, an LC-MS/MS method was developed for the detection and determination of LSD and its new derivatives, including ALD-52 (this compound), in whole blood with a limit of detection (LOD) of 0.01 ng/mL for each analyte. researchgate.netejournals.eu Another highly sensitive UHPLC-MS/MS method for determining 15 designer LSD analogs reported a limit of quantification (LOQ) of 0.5 pg/mL. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | ljmu.ac.uk |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | nih.govljmu.ac.uk |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification | ljmu.ac.uk |

| Precursor Ion (m/z) for LSD | 324.2 | ljmu.ac.uk |

| Product Ions (m/z) for LSD | 223.2, 208.2 | ljmu.ac.uk |

| Collision Gas | Nitrogen | ljmu.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS)

Despite the challenges of thermal degradation, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of this compound, particularly when appropriate precautions are taken. nih.govresearchgate.net The primary advantage of GC-MS is the generation of highly reproducible electron ionization (EI) mass spectra, which can be compared against spectral libraries for identification.

To mitigate the thermal lability of this compound, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to create a more stable TMS-derivative prior to GC-MS analysis. ljmu.ac.uk This approach has been successfully used for the analysis of various lysergamides. ljmu.ac.uk An alternative is to use analytical methods that acknowledge and account for the in-source hydrolysis. For instance, the observation of LSD in the chromatogram when analyzing a sample suspected of containing this compound can be an indicator of its presence, although this is not a confirmatory method on its own. researchgate.net

GC-MS analysis of isomeric lysergamides, such as LSD, MIPLA, and LAMPA, has shown that while they may have similar retention times, differences in their mass spectra, particularly in the relative intensities of certain fragment ions, can be used for their differentiation. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Restek Rxi®-5Sil MS, 30 m x 0.25 mm x 0.25 µm | ljmu.ac.uk |

| Carrier Gas | Helium at a constant flow of 0.8 mL/min | ljmu.ac.uk |

| Injector Temperature | 295 °C | ljmu.ac.uk |

| Oven Program | Initial 200°C (2 min), ramp 25°C/min to 295°C (hold 19.2 min) | ljmu.ac.uk |

| Ionization Energy | 70 eV | ljmu.ac.uk |

| Mass Range | m/z 40-600 | ljmu.ac.uk |

Analysis of Ion Fragmentation Patterns for Structural Elucidation and Isomer Differentiation

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone in the structural analysis of this compound. The study of ion fragmentation patterns under electron ionization (EI) or electrospray ionization (ESI) provides a molecular fingerprint, enabling detailed structural elucidation and differentiation from its isomers.

Lysergamides, including this compound, typically exhibit an intense molecular ion peak in their mass spectra, which confirms the molecular weight of the compound. caymanchem.comnih.gov The fragmentation of the ergoline core produces a series of common, high-intensity ions that are characteristic of this chemical class. For lysergamides with a methyl group at the N6-position, key fragment ions are consistently observed at mass-to-charge ratios (m/z) of 221, 207, and 181. caymanchem.commdpi.comnih.gov

The presence of the N1-acetyl group in this compound (also known as ALD-52) introduces specific fragmentation pathways. A characteristic acylium ion can be detected at m/z 43, corresponding to the [CH₃CO]⁺ fragment, which is a strong indicator of the N1-acetylation. researchgate.net Furthermore, the N,N-diethylamide moiety common to many lysergamides gives rise to a characteristic iminium ion at m/z 72, along with related fragments at m/z 100 and m/z 58, resulting from cleavage of the amide group. mdpi.comnih.govresearchgate.netresearchgate.net

Distinguishing between structural isomers is a critical challenge in forensic and chemical analysis. While isomers have the same molecular weight, their fragmentation patterns can show subtle but significant differences in the relative intensities of key ions. mdpi.com For example, comparing the ion ratios for transitions such as m/z 324.2 > 223.2 and m/z 324.2 > 208.2 has been used to differentiate between LSD and iso-LSD when they co-elute chromatographically. nih.govresearchgate.net This principle of comparing ion ratios is fundamental for distinguishing this compound from other positional isomers or related lysergamides where chromatographic separation alone may be insufficient. mdpi.comnih.gov

nih.gov| m/z Value | Proposed Fragment/Structure | Significance in Structural Elucidation | Reference |

|---|---|---|---|

| 365 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of this compound. | |

| 221, 207, 181 | Ergoline core fragments | Characteristic ions for lysergamides with an N6-methyl group. Their presence confirms the basic ergoline structure. |

Spectroscopic Techniques

Ultraviolet (UV) Spectroscopy for Qualitative Analysis

Ultraviolet (UV) spectroscopy serves as a valuable qualitative tool in the analysis of this compound. It is frequently employed as a diode-array detector (DAD) in high-performance liquid chromatography (HPLC) systems. mdpi.comresearchgate.net The ergoline structure possesses a chromophore that absorbs UV light, producing a characteristic spectrum.

While detailed UV spectral data for every lysergamide is not always available, general patterns can be observed. researchgate.net Analogs with an N1-acyl substitution, such as 1-propionyl-LSD (1P-LSD), often exhibit a more complex UV spectrum with three distinct absorption maxima (e.g., at 226, 250, and 294 nm), compared to LSD which typically shows two primary peaks. researchgate.netljmu.ac.uk This difference in the spectral profile can be a useful preliminary method for distinguishing between 1-acetylated and non-acetylated lysergamides. Although UV spectroscopy is a powerful screening method, its utility can be limited when analyzing impure samples or complex mixtures due to overlapping spectral features. mdpi.comresearchgate.net

researchgate.net| Compound | Reported UV Maxima (nm) | Key Differentiating Feature | Reference |

|---|---|---|---|

| LSD | ~222, 314 | Typically two absorption bands. | |

| 1P-LSD | 226, 250, 294 | Presence of a third, distinct absorption peak due to the N1-propionyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to map the precise connectivity of atoms within the molecule. nih.govnih.gov

For analysis, samples are typically dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.govnih.gov In the ¹H NMR spectrum of this compound, the protons of the acetyl group (CH₃CO) would give a characteristic singlet signal, clearly distinguishing it from LSD. The complex, overlapping signals in the aromatic and aliphatic regions can be resolved and assigned using 2D NMR techniques. nih.govnih.gov

In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group and the adjacent methyl carbon would appear at distinct chemical shifts. For example, in the related compound 1-butanoyl-d-lysergic acid diethylamide (1B-LSD), the carbonyl carbon of the butanoyl group and its adjacent methylene (B1212753) carbon resonate at specific locations, providing clear evidence of the N1-acyl structure. nih.gov By comparing the observed chemical shifts with those of known lysergamides and using established correlation tables, a complete and accurate structural assignment for this compound can be achieved.

nih.govnih.gov| Functional Group | Atom | Expected ¹H Chemical Shift (δ / ppm) | Expected ¹³C Chemical Shift (δ / ppm) | Significance | Reference |

|---|---|---|---|---|---|

| N1-Acetyl Group (on this compound) | -C(O)CH₃ | ~2.1-2.6 (singlet) | ~20-25 | Confirms presence and structure of the acetyl group. | |

| -C(O)CH₃ | N/A | ~168-172 | Confirms the carbonyl carbon of the acetyl group. |

Optimization of Analytical Parameters for Lysergamide Derivatives

Effects of Solvent Systems on Detection Sensitivity and Stability

The selection of an appropriate solvent system is paramount for the accurate and sensitive analysis of lysergamide derivatives like this compound, particularly when using thermal techniques such as GC-MS. Research has shown that the choice of solvent can significantly impact the stability of the analyte and the reliability of the results. mdpi.comnih.gov

A critical issue with N1-acylated lysergamides, including this compound, is their susceptibility to hydrolysis. Studies have demonstrated that protic solvents, especially methanol (B129727) and ethanol, can cause the de-acetylation of the molecule in the high-temperature environment of a GC injector port. mdpi.comnih.gov This in-source degradation leads to the formation of LSD, which can result in the misidentification of the original compound. This effect is often more pronounced at lower analyte concentrations. nih.gov

To mitigate this, non-alcoholic solvents are recommended for the analysis of this compound. Solvents such as acetonitrile, acetone, diethyl ether, and dichloromethane (B109758) have been shown to provide superior stability and detection sensitivity. mdpi.com Interestingly, sterically hindered alcohols like isopropyl alcohol have also been found to prevent or significantly reduce the in-source conversion to LSD. nih.gov Beyond instrumental analysis, the stability in biological matrices is also a concern. In serum, temperature-dependent hydrolysis can occur, which may be catalyzed by enzymes. The addition of preservatives like sodium fluoride (B91410) can prevent this enzymatic degradation during storage. nih.govresearchgate.net

mdpi.comnih.gov| Solvent | Observed Effect | Recommendation for Analysis | Reference |

|---|---|---|---|

| Methanol | Causes significant hydrolysis (de-acetylation) to LSD at the GC injector port. | Not recommended. | |

| Ethanol | Causes hydrolysis to LSD, similar to methanol. | Not recommended. |

Application of Derivatization Techniques to Enhance Analytical Performance

Derivatization is a chemical modification technique employed to improve the analytical characteristics of a compound, typically for GC-MS analysis. For lysergamides, derivatization can enhance thermal stability, improve chromatographic peak shape, and increase volatility, leading to better separation and detection. nih.govresearchgate.net

nih.govresearchgate.netresearchgate.netljmu.ac.uk| Derivatization Reagent | Abbreviation | Derivative Formed | Purpose and Analytical Enhancement | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)acetamide | BSTFA | Trimethylsilyl (TMS) derivative | Improves volatility and thermal stability for GC-MS. Enhances chromatographic separation between isomers and reduces peak tailing. |

Structure Activity Relationship Sar and Computational Studies of 1 Acetyllysergic Acid

Qualitative Structure-Activity Relationship Analysis

1-Acetyllysergic acid is a derivative of lysergic acid, belonging to the ergoline (B1233604) class of compounds. ontosight.ai Its fundamental structure is a tetracyclic ergoline skeleton which forms the basis for its pharmacological interactions. caymanchem.com The specific stereochemistry of the molecule is critical for its biological activity, a common trait among lysergamides. ontosight.ai The core structure of lysergamides contains embedded phenethylamine (B48288) and tryptamine (B22526) moieties, which contribute to their interactions with various receptors. wikipedia.org

The addition of an acetyl group at the N1 position of the indole (B1671886) ring is the defining feature of this compound. ontosight.ai This substitution significantly modifies the molecule's electronic and steric characteristics compared to unsubstituted lysergic acid. ontosight.ai The N1 position is crucial in the interaction of lysergamides with serotonin (B10506) receptors. Alterations at this position directly influence how the molecule fits into and interacts with the binding pockets of these receptors. In related compounds like lysergic acid diethylamide (LSD), the N1-acyl substitution has been shown to decrease binding affinity for several monoamine receptors. nih.govresearchgate.netnih.gov This suggests that the unsubstituted indole nitrogen is an important feature for high-affinity binding at these sites.

The substitution at the N1 position of the ergoline ring system has a profound impact on the pharmacological profile of lysergamides. Research on N1-acylated derivatives of LSD, such as 1-acetyl-LSD (ALD-52), 1-propionyl-LSD (1P-LSD), and 1-butanoyl-LSD (1B-LSD), provides significant insight into the effects of this modification. nih.govresearchgate.net

Studies have consistently shown that N1-acyl substitution reduces the binding affinity for key serotonin receptors, particularly the 5-HT2A receptor, which is a primary target for many lysergamides. nih.govresearchgate.net Compared to LSD, the affinity of these N1-acylated analogs for 5-HT2A receptors can be reduced by one to two orders of magnitude. nih.govresearchgate.netnih.gov A similar decrease in affinity is observed at 5-HT1A receptors. nih.gov

Functionally, while LSD acts as an agonist at 5-HT2 receptor subtypes, its N1-acylated derivatives like ALD-52 and 1P-LSD demonstrate weak efficacy or even function as antagonists in in-vitro assays measuring calcium mobilization. nih.govresearchgate.netnih.gov Despite this reduced in-vitro activity, these compounds are known to produce significant effects in vivo. nih.govresearchgate.net This discrepancy is explained by their metabolic transformation. Studies using liquid chromatography/ion-trap mass spectrometry (LC/MS) have confirmed that compounds like ALD-52 and 1P-LSD are rapidly and efficiently deacylated in the body to form LSD, effectively acting as prodrugs. nih.govresearchgate.netnih.gov This metabolic conversion is responsible for their in-vivo activity profile. researchgate.net

Table 1: Comparison of Receptor Binding Affinities (Ki, nM) for LSD and N1-Acyl Derivatives This table is generated based on data from studies on related lysergamide (B1675752) compounds to illustrate the impact of N1-acyl substitution.

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| LSD | 9.5 | 14.7 | 45.3 |

| ALD-52 (1-Acetyl-LSD) | 344 | 74.1 | 18.2 |

| 1P-LSD (1-Propionyl-LSD) | 1058 | 131 | 35.8 |

| 1B-LSD (1-Butanoyl-LSD) | 743 | 141 | 21.0 |

| Data sourced from Halberstadt et al. (2020). nih.gov |

Identification of Key Structural Features Influencing Receptor Binding and Functional Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that link the chemical structure of compounds to their biological activity or physical properties. nih.govjmchemsci.com For novel psychoactive substances (NPS) like this compound, QSAR models are valuable tools for predicting potential biological interactions and flagging compounds of interest for further study. ajol.info

The development of these models involves curating a dataset of compounds with known activities and calculating a wide range of molecular descriptors for each. jmchemsci.com These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov By applying statistical methods like multilinear regression, these descriptors are used to build a mathematical equation that can predict the activity of new, untested compounds. researchgate.net

Several computational tools are employed in this process. Software suites like Maestro Schrödinger, along with online tools such as admeSAR, ProTox II, and QikProp, are used to assess the potential behavior of NPS at various neurotransmitter receptors and predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. ajol.info For example, QikProp can predict properties like the brain/blood partition coefficient (QPlogBB) and apparent Caco-2 cell permeability (QPPCaco), which models the gut-blood barrier. ajol.info Such predictive models are crucial for prioritizing compounds for synthesis and experimental testing. jmchemsci.comajol.info

Table 2: Examples of Predicted Molecular Properties for NPS using Computational Tools This table represents the types of data generated by predictive QSAR and ADMET modeling tools for novel psychoactive substances (NPS), as described in computational studies. ajol.info

| Property | Description | Typical Concern Range |

| QPlogHERG | Predicted IC50 value for blockage of HERG K+ channels | Concern below -5 |

| QPPCaco | Predicted apparent Caco-2 cell permeability (nm/sec) | <25 poor, >500 great |

| QPlogBB | Predicted brain/blood partition coefficient | -3.0 to 1.2 |

| RO5 | Compliance with Lipinski's Rule of Five | Number of violations (0-4) |

| Data categories sourced from Kayode et al. ajol.info |

A key aspect of QSAR is identifying the specific chemical descriptors that correlate most strongly with mechanistic outcomes, such as receptor binding affinity or functional efficacy. researchgate.net This process helps to understand which structural features are most important for a compound's activity.

In the context of this compound and related lysergamides, descriptors related to the N1-substituent would be particularly important. These could include:

Steric descriptors: Quantifying the size and shape of the acyl group (e.g., molecular volume, surface area). A larger substituent might sterically hinder the optimal binding pose within the receptor.

Electronic descriptors: Describing the electron-withdrawing or -donating nature of the substituent (e.g., atomic charges, dipole moment). The acetyl group at the N1 position alters the electronic distribution of the indole ring, which can affect key hydrogen bonding or pi-stacking interactions with receptor residues. ontosight.ai

Lipophilicity descriptors: (e.g., LogP). Changes in lipophilicity can affect how the compound partitions into the cell membrane and accesses the receptor binding site.

By correlating these types of descriptors with experimental data (like the Ki values in Table 1), a QSAR model can be refined. For instance, a model might show that increased steric bulk at the N1 position is negatively correlated with 5-HT2A receptor affinity. Such correlations provide a quantitative basis for the qualitative observations of SAR and guide the design of new molecules with desired pharmacological profiles. jmchemsci.comresearchgate.net

Development of Predictive Models for Molecular Properties and Biological Interactions

Theoretical Chemistry and Computational Approaches

Theoretical chemistry provides powerful methods for investigating the properties of molecules like this compound at an atomic level. mdpi.com These computational approaches are particularly useful for novel substances where experimental data may be limited. mdpi.comresearchgate.net

Quantum-chemical methods, such as those based on Density Functional Theory (DFT), can be used to optimize the three-dimensional structure of a molecule and calculate its electronic properties. mdpi.com For example, the M05-2X/6-311++G(d,p) level of theory has been used to predict the optimized structures of LSD and its analogs. mdpi.com From these optimized structures, a variety of spectroscopic data can be predicted, including IR, NMR, UV-VIS, and mass spectra. mdpi.com This is invaluable in forensic science for identifying unknown substances by comparing theoretically predicted spectra with experimental results. researchgate.net

Molecular docking is another widely used computational technique. It simulates the process of a ligand (like this compound) binding to the three-dimensional structure of a receptor protein (such as a serotonin receptor). These simulations can predict the preferred binding pose of the ligand and estimate the strength of the interaction (binding affinity), providing insights into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex. ajol.info While these predictions are highly valuable for generating hypotheses, they require subsequent experimental validation through methods like site-directed mutagenesis or functional assays to confirm their accuracy.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, these simulations are pivotal in understanding how it interacts with various receptors, particularly serotonin receptors, which are the primary targets for many lysergamides.

Research on related lysergamides, such as lysergic acid diethylamide (LSD), provides a foundational understanding. For instance, computational experiments have shown that the cationic primary amino group of serotonin binds to the conserved Asp3.32(155) in transmembrane helix 3 of the 5-HT2A receptor. nih.gov However, for ligands like LSD, where the amine nitrogen is part of a heterocyclic structure, the interaction is predicted to be primarily with the aspartate residue and not with the adjacent Ser3.36(159), mainly due to steric hindrance. nih.gov This highlights the importance of the ligand's specific structure in determining its binding orientation and interactions within the receptor pocket. nih.gov

The addition of an acetyl group at the N1 position of the indole ring in this compound significantly alters its electronic and steric properties compared to unsubstituted lysergic acid. vulcanchem.com This modification is expected to influence its binding affinity and orientation within the receptor. Studies on N1-acylated LSD derivatives have demonstrated that this substitution generally leads to a reduction in binding affinity for serotonin receptors like 5-HT1A and 5-HT2A. vulcanchem.comnih.gov Specifically, N1-acyl substitution can decrease affinity for 5-HT1A receptors by 36 to 111-fold and for 5-HT2A receptors by 5 to 10-fold compared to LSD. vulcanchem.com

Molecular docking studies can elucidate the precise nature of these altered interactions. For example, the indole N1 hydrogen of tryptamines and ergolines is known to interact with residue S242^5.46 in the human 5-HT2A receptor, an interaction crucial for agonist activation. nih.govresearchgate.net The presence of an N1-acetyl group in this compound would preclude this hydrogen bond, likely contributing to the observed decrease in affinity and efficacy at this receptor subtype. nih.govresearchgate.net

| Compound | Receptor Subtype | Effect of N1-Acyl Substitution on Binding Affinity (Compared to Unsubstituted Analog) |

|---|---|---|

| 1-Acyl-LSD Derivatives | 5-HT1A | 36-111 fold decrease vulcanchem.com |

| 1-Acyl-LSD Derivatives | 5-HT2A | 5-10 fold decrease vulcanchem.com |

| 1-Acyl-LSD Derivatives | 5-HT2C | 2-4 fold increase vulcanchem.com |

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

For lysergamides, MD simulations have been instrumental in understanding their prolonged effects. For example, simulations of LSD bound to the 5-HT2B receptor revealed that a "lid" formed by the extracellular loop 2 (EL2) at the entrance of the binding pocket may be responsible for the slow dissociation kinetics of the drug. nih.gov This structural feature traps the LSD molecule, contributing to its long residence time at the receptor. nih.govunc.edu It is plausible that this compound, sharing the same ergoline scaffold, could exhibit similar interactions, although the N1-acetyl group might influence the dynamics of this "lid."

The conformational flexibility of the D-ring and the diethylamide group in lysergamides is another critical aspect that can be explored using MD simulations. pitt.edu These simulations can help determine the most energetically favorable conformations of this compound both in solution and when bound to a receptor. Understanding these conformational preferences is crucial for explaining its pharmacological profile.

The stability of the ligand-receptor complex, as predicted by MD simulations, is often assessed by metrics such as the Root Mean Square Deviation (RMSD). researchgate.net A stable complex will generally show low RMSD values over the simulation time, indicating that the ligand remains in its binding pocket without significant fluctuations. researchgate.net Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, which contribute to the binding affinity. researchgate.net

Application of Computational Predictive Modeling for Chemical Behavior of Lysergamides

Computational predictive modeling encompasses a range of techniques used to forecast the physicochemical and biological properties of chemical compounds. nih.gov These models are particularly valuable for novel or less-studied compounds like this compound, where experimental data may be scarce.

One application of predictive modeling is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models correlate the chemical structure of a series of compounds with their biological activity. For lysergamides, QSAR studies can help to identify the structural features that are most important for their interaction with specific receptors. By combining data from docking studies with various molecular descriptors (e.g., topological, electronic, and steric properties), machine learning algorithms can be used to build predictive models of binding affinity. researchgate.net These models can then be used to estimate the activity of new or untested compounds.

Predictive models are also employed to assess the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. ajol.info For instance, software like admeSAR can predict a wide range of properties based on the chemical structure. ajol.info Such predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. A study employing various in silico tools to assess the toxicity profiles of novel psychoactive substances provides a framework for how such an analysis could be applied to this compound. ajol.info

Furthermore, quantum-chemical methods, such as Density Functional Theory (DFT), can be used to predict various spectroscopic properties (e.g., IR, NMR, UV-VIS) and to gain a deeper understanding of the electronic structure and reactivity of lysergamides. mdpi.com These theoretical calculations can complement experimental data and aid in the structural elucidation of novel compounds. mdpi.com

| Computational Method | Application for this compound | Predicted Information |

|---|---|---|

| Molecular Docking | Predicting binding pose in receptor | Binding affinity, key interacting residues nih.govajol.info |

| Molecular Dynamics | Simulating ligand-receptor dynamics | Binding stability, conformational changes mdpi.comnih.gov |

| QSAR | Relating structure to biological activity | Predicted binding affinity, identification of key structural features researchgate.net |

| ADMET Prediction | Assessing drug-like properties | Pharmacokinetics, potential toxicity ajol.info |

| Quantum Chemistry (DFT) | Calculating electronic properties | Spectroscopic data, reactivity mdpi.com |

In Silico Screening and Design of Novel this compound Analogs

In silico screening involves the use of computational methods to search large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. This approach can significantly accelerate the discovery of new lead compounds. For this compound, in silico screening could be used to design novel analogs with improved properties, such as enhanced binding affinity for a particular receptor subtype or a more favorable ADMET profile.

The process typically starts with a validated model of the target receptor. A virtual library of compounds, which could be derivatives of this compound with various substitutions at different positions, is then docked into the receptor's binding site. The compounds are ranked based on their predicted binding affinity, and the top-scoring candidates are selected for further investigation.

Structure-based drug design is a powerful strategy that can be employed in this context. By analyzing the predicted binding mode of this compound, medicinal chemists can identify opportunities for structural modifications that could lead to improved interactions with the receptor. For example, if the N1-acetyl group is found to cause steric clashes, analogs with smaller or different N1-substituents could be designed and evaluated in silico. Conversely, if a particular region of the binding pocket is unoccupied, analogs with extensions that can form additional favorable interactions could be designed.

The design of novel analogs can also be guided by QSAR models. Once a reliable QSAR model has been developed for a series of lysergamides, it can be used to predict the activity of virtual compounds, allowing for the rapid screening of a large number of potential structures without the need for initial synthesis and testing.

An example of this approach is the in silico screening of aryl allyl mercaptan analogs as potential histone deacetylase inhibitors, where computational methods were used to identify derivatives with improved predicted activity. nih.gov A similar workflow could be applied to the design and screening of novel this compound analogs targeting specific serotonin or dopamine (B1211576) receptors.

Future Directions in 1 Acetyllysergic Acid Research

The study of 1-Acetyllysergic acid (also known as ALD-52 or 1-acetyl-LSD) and related N-acyllysergamides is entering a new phase, driven by advancements in synthetic chemistry, molecular biology, analytical instrumentation, and computational science. Future research is poised to move beyond foundational characterization towards a more nuanced understanding of its production, mechanism, and potential applications. This work is critical for building a comprehensive chemical and pharmacological profile of this lysergamide (B1675752) subclass.

Q & A

Q. How is 1-Acetyllysergic acid characterized and identified in experimental settings?

Methodological Answer: Characterization typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) is used to assess purity, with retention times compared against reference standards . For novel syntheses, elemental analysis and X-ray crystallography may supplement these methods to verify atomic composition and stereochemistry .

Q. What protocols ensure reproducibility in synthesizing this compound?

Methodological Answer: Detailed experimental procedures must include reaction conditions (temperature, solvent, catalysts), stoichiometric ratios, and purification steps (e.g., column chromatography gradients). Replication requires precise documentation of side products and yields. For multi-step syntheses, intermediates should be characterized at each stage, with spectral data provided in supplementary materials . Known compounds require literature citations for comparison, while novel derivatives demand full analytical validation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies involve exposing the compound to stressors (light, heat, humidity) and analyzing degradation products via HPLC or LC-MS. Accelerated stability testing at elevated temperatures (e.g., 40°C/75% RH) over defined intervals (e.g., 1–4 weeks) can predict shelf-life. Control samples must be stored in inert environments (argon/vacuum) for baseline comparison .

Q. What analytical techniques validate the purity of this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting trace impurities in complex samples. Calibration curves using spiked matrices (e.g., plasma, tissue homogenates) quantify recovery rates. Internal standards (e.g., deuterated analogs) minimize matrix effects .

Advanced Research Questions

Q. What methodological challenges arise in studying this compound’s receptor-binding kinetics?

Methodological Answer: Radioligand displacement assays (e.g., using [³H]-LSD) require stringent controls for non-specific binding. Data interpretation must account for allosteric modulation and receptor subtype selectivity. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities but require validation via mutagenesis or functional assays (e.g., cAMP accumulation) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer: Meta-analyses should standardize variables (e.g., dose ranges, animal models) and apply statistical tools (e.g., random-effects models) to address heterogeneity. In vitro/in vivo discrepancies may arise from bioavailability differences, necessitating pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) . Replication studies with open-access protocols enhance reproducibility .

Q. What computational approaches model the metabolic pathways of this compound?

Methodological Answer: In silico predictions using software like Schrödinger’s ADMET Predictor or CYP450 docking simulations identify potential metabolites. Experimental validation via hepatocyte incubations or microsomal assays with LC-MS/MS analysis confirms predicted pathways. Cross-referencing with databases (e.g., PubChem, ChEMBL) ensures alignment with known metabolic profiles .

Q. How should in vivo studies control for off-target effects of this compound?

Methodological Answer: Employ knockout/knockdown models (e.g., CRISPR-Cas9) to isolate target receptor contributions. Behavioral assays (e.g., head-twitch response in rodents) paired with receptor antagonists (e.g., ketanserin for 5-HT₂A) differentiate specific effects. Dose-response curves with EC₅₀/IC₅₀ calculations minimize false positives .

Q. What strategies optimize literature reviews for this compound’s synthetic pathways?

Methodological Answer: Use academic databases (Google Scholar, SciFinder) with Boolean operators (e.g., "this compound" AND "synthesis") to filter primary sources. Prioritize peer-reviewed journals and patents, excluding non-validated platforms like ChemSpider. Annotate protocols by yield, scalability, and green chemistry metrics (e.g., E-factor) .

Q. Which statistical methods are robust for analyzing dose-response data in this compound studies?

Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curves) quantify potency (EC₅₀) and efficacy (E_max). Outlier detection (Grubbs’ test) and normality tests (Shapiro-Wilk) ensure data integrity. For clustered data (e.g., repeated measures), mixed-effects models account for intra-subject variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.